6-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one
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Overview
Description
6-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one is a fluorinated organic compound that belongs to the class of naphthalenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one typically involves the introduction of fluoro and trifluoromethyl groups into a naphthalenone framework. One common method involves the fluorination of a suitable naphthalenone precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst such as copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted naphthalenones with various functional groups.
Scientific Research Applications
6-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline: A fluorinated quinoline derivative with similar functional groups.
6-Fluoro-7-chloro-4-oxo-4H-chromene: A chromene derivative with fluoro and chloro substituents.
6-Fluoro-7-(trifluoromethyl)quinoline-3-carboxylic acid: A quinoline derivative with similar fluoro and trifluoromethyl groups.
Uniqueness
6-Fluoro-7-(trifluoromethyl)-3,4-dihydronaphthalen-1(2h)-one is unique due to its naphthalenone framework combined with fluoro and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H8F4O |
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Molecular Weight |
232.17 g/mol |
IUPAC Name |
6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H8F4O/c12-9-4-6-2-1-3-10(16)7(6)5-8(9)11(13,14)15/h4-5H,1-3H2 |
InChI Key |
BHCUOBBWMCTPAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C=C2C(=O)C1)C(F)(F)F)F |
Origin of Product |
United States |
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